3-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)propanamide
Description
3-(6-Phenylimidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)propanamide is a synthetic small molecule featuring a fused imidazo[2,1-b]thiazole core substituted with a phenyl group at position 6 and a propanamide side chain at position 2. The terminal amide group is functionalized with a thiophen-2-ylmethyl moiety, distinguishing it from structurally related compounds that typically incorporate pyridinyl, chlorophenyl, or other aryl substituents (e.g., compounds 5a–5o in –5) . The imidazo[2,1-b]thiazole scaffold is recognized for its bioisosteric properties with purine bases, enabling interactions with kinase domains and other biological targets .
Properties
IUPAC Name |
3-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)-N-(thiophen-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS2/c23-18(20-11-16-7-4-10-24-16)9-8-15-13-25-19-21-17(12-22(15)19)14-5-2-1-3-6-14/h1-7,10,12-13H,8-9,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUZHOSVQUEIJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)propanamide is a derivative of imidazo[2,1-b]thiazole, a class of compounds known for their diverse biological activities, particularly in cancer therapy. This article reviews the biological activity of this specific compound, including its synthesis, structure-activity relationship (SAR), and anticancer properties, supported by relevant case studies and research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves the condensation of appropriate precursors that yield the imidazo[2,1-b]thiazole scaffold. The presence of the thiophenyl group is significant as it may enhance the lipophilicity and biological activity of the compound.
Anticancer Properties
Research indicates that imidazo[2,1-b]thiazole derivatives exhibit potent anticancer activity. For instance:
- In vitro Studies : A series of imidazo[2,1-b]thiazole derivatives were evaluated against various cancer cell lines. The compound demonstrated significant antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cells (SUIT-2, Capan-1, Panc-1), with IC50 values ranging from 5.11 to 10.8 µM for specific derivatives .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 9c | SUIT-2 | 5.11 | Inhibits migration |
| 9l | Capan-1 | 10.8 | Induces apoptosis |
| 4j | HeLa | 6.5 | Activates caspases |
The compound 4j was particularly notable for inducing caspase activation leading to apoptosis in HeLa cells .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications on the imidazo[2,1-b]thiazole core significantly affect biological activity. For example:
- Substituents at specific positions on the phenyl ring enhance anticancer efficacy.
- The presence of electron-withdrawing groups like trifluoromethyl at position 3 of the phenyl ring improved cytotoxicity .
Case Studies
Several studies have explored the efficacy of imidazo[2,1-b]thiazole derivatives:
- Pancreatic Cancer Study : A study focused on a library of imidazo[2,1-b]thiazole derivatives showed that certain compounds inhibited cell proliferation and migration in pancreatic cancer models .
- Acute Myeloid Leukemia (AML) : Other derivatives were tested against AML cell lines, showing potent inhibition with IC50 values as low as 0.002 µM , indicating high potency against FLT3-dependent cells .
Scientific Research Applications
Case Studies
- Acute Myeloid Leukemia (AML) : A series of 6-phenylimidazo[2,1-b]thiazole derivatives were synthesized and evaluated for their anticancer properties against AML. Notably, one compound exhibited an IC50 value of 0.002 μM against MV4-11 cells, indicating strong potential for further development as an AML therapeutic agent .
- Pancreatic Ductal Adenocarcinoma : Another study focused on 3-(6-phenylimidazo[2,1-b]thiadiazol-2-yl)-1H-indole derivatives which showed remarkable antiproliferative activity against pancreatic cancer cell lines. Compounds were tested against gemcitabine-resistant Panc-1R cells, yielding IC50 values ranging from 2.2 to 3.9 mM . This suggests that modifications to the imidazo[2,1-b]thiazole scaffold can enhance efficacy against resistant cancer types.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of imidazo[2,1-b]thiazole derivatives. Variations in substituents on the imidazo ring and side chains significantly influence biological activity. For example:
| Compound | Substituent | Activity (IC50) | Target |
|---|---|---|---|
| Compound A | Thiophen-2-ylmethyl | 0.002 μM | FLT3 (AML) |
| Compound B | Methyl | 3.9 mM | Panc-1R (Pancreatic Cancer) |
| Compound C | Chlorine | 0.86 mM | CDK1 (Various Cancers) |
Comparison with Similar Compounds
Key Observations :
- Chain Length : The propanamide chain in the target compound may enhance flexibility and hydrophobic interactions compared to acetamide derivatives .
- Thiophene vs.
- Substituent Effects : Chlorophenyl (5l, 5n) and methoxybenzyl (5k) groups in analogs improve cytotoxicity, likely via enhanced hydrophobic binding and electron-withdrawing effects .
Key Insights :
- Potency : Chlorophenyl-substituted 5l exhibits superior cytotoxicity (IC50 = 1.4 μM) over unmodified analogs, emphasizing the role of electron-withdrawing groups .
- Selectivity: Piperazinyl-pyridine substituents (e.g., 5l) enhance selectivity for triple-negative breast cancer (MDA-MB-231) over hepatocellular carcinoma (HepG2) .
- Thiophene Implications : The target compound’s thiophene group may alter kinase binding (e.g., VEGFR2) due to sulfur’s electronegativity and steric profile, though this requires experimental validation.
Q & A
Q. What are the common synthetic routes for preparing 3-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)propanamide?
The synthesis typically involves multi-step organic reactions, including:
- Imidazo[2,1-b]thiazole core formation : Cyclocondensation of thioamide derivatives with α-haloketones under reflux in solvents like ethanol or acetonitrile .
- Propanamide linkage : Coupling the imidazo-thiazole intermediate with thiophen-2-ylmethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DCM or DMF .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR to verify aromatic protons, thiophene methylene, and amide carbonyl signals .
- Mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]) and rule out side products .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates during imidazo-thiazole formation .
- Temperature control : Maintaining 60–80°C during cyclization minimizes side reactions like thiazole ring oxidation .
- Catalyst use : Pd(OAc) or CuI in Sonogashira coupling steps (if applicable) to reduce reaction time by 30% .
Q. What mechanistic insights explain the compound’s biological activity in anticancer assays?
Preliminary studies on analogous imidazo-thiazoles suggest:
- Kinase inhibition : Competitive binding to ATP pockets in kinases (e.g., EGFR) via hydrogen bonding with the propanamide carbonyl and π-π stacking of the phenylimidazole moiety .
- Apoptosis induction : Caspase-3/7 activation observed in Jurkat cells at IC values of 2.5–5 µM, validated via flow cytometry .
Q. How do structural modifications influence the compound’s structure-activity relationship (SAR)?
Comparative SAR studies (Table 1) reveal:
Q. What computational strategies are used to predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Docking into PI3Kγ (PDB: 7JXM) identifies key interactions:
- Thiophene sulfur forms a 2.8 Å hydrogen bond with Lys833.
- Phenylimidazole engages in hydrophobic contacts with Val848 .
- MD simulations (GROMACS) : 100-ns trajectories confirm stable binding with RMSD < 2 Å .
Q. How can contradictions in reported biological data (e.g., variable IC50_{50}50 values) be resolved?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. CellTiter-Glo) and cell lines (e.g., HepG2 vs. MCF-7) .
- Solubility differences : Use DMSO stock solutions at ≤0.1% v/v to avoid solvent interference .
- Structural analogs : Compare only derivatives with identical substituents (e.g., 4-Cl vs. 4-OCH) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
